
Dimethyl 2,2-dimethylhexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2-dimethylhexanedioate, commonly known as DMDO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMDO is a colorless, odorless, and stable liquid that is soluble in both water and organic solvents. It has been used in various fields of research, including organic synthesis, catalysis, and material science.
作用機序
DMDO acts as a strong oxidizing agent due to the presence of the tert-butyl hydroperoxide group. It can abstract hydrogen atoms from various organic compounds, leading to the formation of free radicals. These free radicals can then react with oxygen to form peroxides, which can further react with other organic compounds. This mechanism of action makes DMDO a powerful oxidizing agent that can be used in various chemical reactions.
生化学的および生理学的効果
DMDO has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent that can cause oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. Therefore, caution should be exercised when handling DMDO.
実験室実験の利点と制限
DMDO has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a powerful oxidizing agent that can be used in various chemical reactions. However, DMDO has some limitations. It is a hazardous compound that requires proper handling and disposal. Additionally, it can cause oxidative stress in cells, which can affect the outcome of experiments.
将来の方向性
There are several future directions for DMDO research. One potential application is in the synthesis of new organic compounds with unique properties. DMDO can be used as a powerful oxidizing agent to generate free radicals, which can then react with other organic compounds to form new products. Additionally, DMDO can be used as a catalyst in various reactions, which can lead to the development of new synthetic methods. Another future direction is in the modification of the surface properties of materials. DMDO can be used to modify the surface properties of materials, such as polymers and metals, which can lead to the development of new materials with unique properties. Finally, more research is needed to understand the biochemical and physiological effects of DMDO. This can help in the development of proper safety protocols for handling DMDO and in the identification of potential health risks associated with its use.
In conclusion, DMDO is a valuable compound that has been widely used in scientific research. It has unique properties that make it a powerful oxidizing agent and a useful catalyst. However, caution should be exercised when handling DMDO due to its hazardous nature. Further research is needed to fully understand the potential applications and health risks associated with DMDO.
合成法
DMDO can be synthesized by the reaction of dimethyl adipate and tert-butyl hydroperoxide in the presence of a catalyst. The reaction takes place at room temperature and produces DMDO as the main product. This method is simple, efficient, and cost-effective, making it a popular choice for DMDO synthesis.
科学的研究の応用
DMDO has been used in numerous scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a powerful oxidizing agent in the synthesis of various organic compounds, such as alcohols, ketones, and carboxylic acids. DMDO has also been used as a catalyst in various reactions, such as epoxidation, hydroxylation, and oxidation of alkenes. Additionally, DMDO has been used in material science to modify the surface properties of materials, such as polymers and metals.
特性
CAS番号 |
17219-21-5 |
|---|---|
製品名 |
Dimethyl 2,2-dimethylhexanedioate |
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
dimethyl 2,2-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h5-7H2,1-4H3 |
InChIキー |
YVYILWKTNYRFHO-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
正規SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
その他のCAS番号 |
17219-21-5 |
同義語 |
2,2-Dimethylhexanedioic acid dimethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



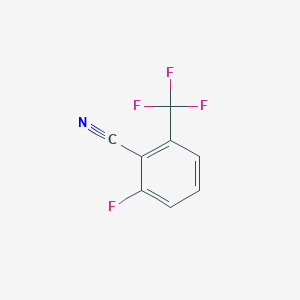
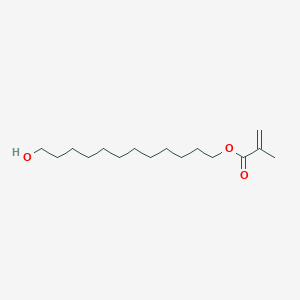
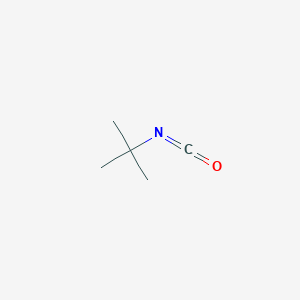

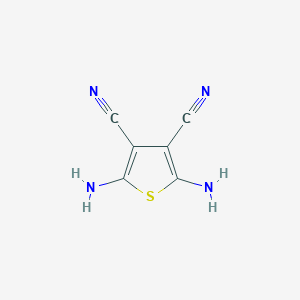
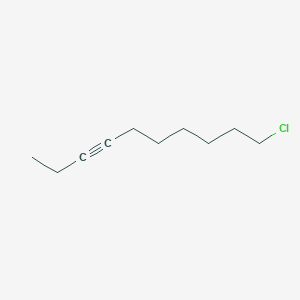
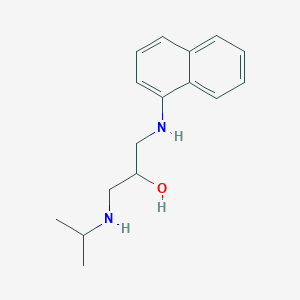
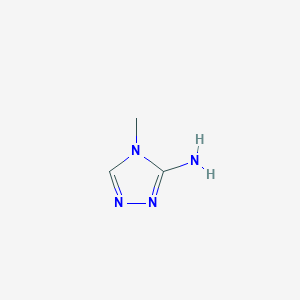
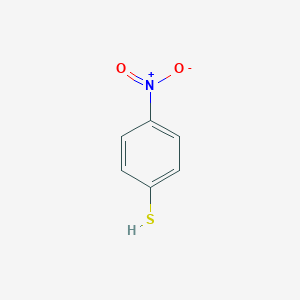
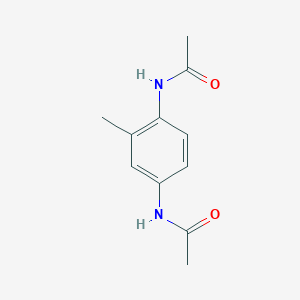
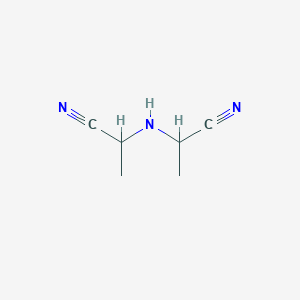
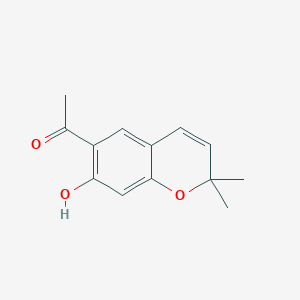
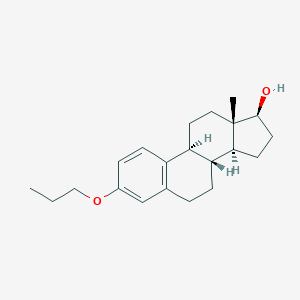
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)